

Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzaldehyde

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For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the spectroscopic data and synthetic pathway of **2-Chloro-5-nitrobenzaldehyde** (C₇H₄ClNO₃), a key intermediate in various chemical syntheses.

This guide presents a comprehensive summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-5-nitrobenzaldehyde**. Detailed experimental protocols for data acquisition are provided, alongside a visualization of its synthetic workflow.

Spectroscopic Data Analysis

The structural elucidation of **2-Chloro-5-nitrobenzaldehyde** is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **2-Chloro-5-nitrobenzaldehyde** was acquired in deuterated chloroform (CDCl₃) on a 90 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The spectrum displays four distinct signals in the aromatic region, corresponding to the three aromatic protons and the aldehydic proton.^[1]

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	10.497	Singlet	-
H-6	8.736	Doublet	2.8
H-4	8.387	Doublet of Doublets	8.8, 2.8
H-3	7.709	Doublet	8.8

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Data is available from samples provided by Aldrich Chemical Company, Inc.[2] While a complete, numerically assigned spectrum is not publicly available in the search results, typical chemical shift ranges for substituted benzaldehydes suggest the aldehydic carbon would appear significantly downfield (>180 ppm), with the aromatic carbons appearing in the 120-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-5-nitrobenzaldehyde**, obtained via Attenuated Total Reflectance (ATR), reveals characteristic absorption bands corresponding to its functional groups. The spectrum was sourced from a sample provided by Aldrich.[2] Key vibrational frequencies include:

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
Aldehyde (C=O)	Stretch	~1700
Nitro (NO ₂)	Asymmetric Stretch	~1530
Nitro (NO ₂)	Symmetric Stretch	~1350
Aromatic (C=C)	Stretch	~1600, ~1475
C-Cl	Stretch	~740

Mass Spectrometry (MS)

Mass spectrometry data from the NIST Mass Spectrometry Data Center indicates a molecular weight of 185.56 g/mol .^[2] The gas chromatography-mass spectrometry (GC-MS) analysis shows prominent peaks at mass-to-charge ratios (m/z) of 185, 184, and 75.^[2] The peak at m/z 185 corresponds to the molecular ion $[M]^+$, while the peak at m/z 184 can be attributed to the loss of a hydrogen atom $[M-H]^+$. The base peak at m/z 75 is likely due to further fragmentation of the aromatic ring.

m/z	Relative Intensity	Proposed Fragment
185	High	$[M]^+$
184	High	$[M-H]^+$
75	Highest (Base Peak)	Fragment of the aromatic ring

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Chloro-5-nitrobenzaldehyde** is dissolved in deuterated chloroform ($CDCl_3$) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. The 1H NMR spectrum is recorded on a 90 MHz NMR spectrometer. The data is acquired with a sufficient number of scans to ensure a good signal-to-noise ratio, and the chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0 ppm). For ^{13}C NMR, a higher concentration and a greater number of scans are typically required on a spectrometer operating at a corresponding frequency (e.g., 22.5 MHz for a 90 MHz 1H instrument).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of solid **2-Chloro-5-nitrobenzaldehyde** is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty

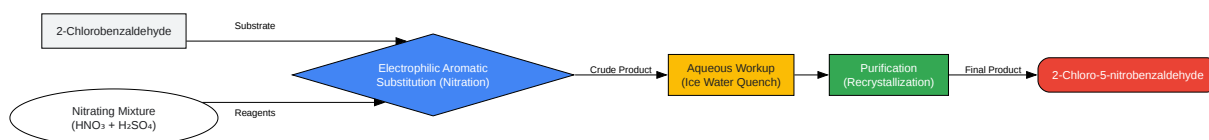
crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

For GC-MS analysis, a dilute solution of **2-Chloro-5-nitrobenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron ionization (EI) is typically used, with an ionization energy of 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Synthesis Workflow

2-Chloro-5-nitrobenzaldehyde is typically synthesized via the nitration of 2-chlorobenzaldehyde. The following diagram illustrates the key steps in this chemical transformation.



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Caption: Synthesis of **2-Chloro-5-nitrobenzaldehyde**.

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References

- 1. 2-Chloro-5-nitrobenzaldehyde(6361-21-3) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Chloro-5-nitrobenzaldehyde | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]
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